BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL- BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-
Brand Name: Vulcanchem
CAS No.: 59230-81-8
VCID: VC18657567
InChI: InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C20H15Br
Molecular Weight: 335.2 g/mol

BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-

CAS No.: 59230-81-8

Cat. No.: VC18657567

Molecular Formula: C20H15Br

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL- - 59230-81-8

Specification

CAS No. 59230-81-8
Molecular Formula C20H15Br
Molecular Weight 335.2 g/mol
IUPAC Name 12-(bromomethyl)-7-methylbenzo[a]anthracene
Standard InChI InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3
Standard InChI Key CIJKQWCEYOGOJP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CBr

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

7-Bromomethyl-12-methylbenz(a)anthracene belongs to the tetraphene class, featuring a fused four-ring aromatic system. Its molecular formula is C₂₀H₁₅Br, with a molecular weight of 335.24 g/mol . The compound’s structure includes a bromomethyl (-CH₂Br) group at position 7 and a methyl (-CH₃) group at position 12, which influence its reactivity and biological activity.

Physical and Thermodynamic Data

Key physical properties include:

PropertyValue
Boiling Point391.41°C (rough estimate)
Density1.3419 g/cm³
Refractive Index1.6000 (estimate)
Solubility in WaterInsoluble
StabilityLight-sensitive

The compound forms fine yellow crystals and is insoluble in aqueous media, necessitating organic solvents for experimental use .

Synthesis and Reactivity

Synthetic Pathways

Carcinogenic Activity and Toxicological Findings

In Vivo Tumorigenicity Studies

A seminal study by Roe et al. (1972) evaluated equimolar doses of 7-bromomethyl-12-methylbenz(a)anthracene in newborn Swiss mice :

Key Findings:

  • Subcutaneous Sarcomas: Incidence of 22% in treated mice vs. 0% in controls.

  • Lung Tumors: 78% prevalence, predominantly adenomas and carcinomas.

  • Liver Tumors: 45% incidence, with hepatocellular adenomas as the primary lesion.

The compound exhibited lower local sarcomagenic activity compared to its parent hydrocarbon, 7-methylbenz(a)anthracene, but demonstrated potent systemic carcinogenicity, particularly in pulmonary and hepatic tissues .

Comparative Carcinogenic Potency

Ranking among benz(a)anthracene derivatives:

  • 7-Bromomethyl-12-methylbenz(a)anthracene (Group D): Highest lung/liver tumor incidence.

  • 7-Methylbenz(a)anthracene (Group A): Strong local sarcomagenesis.

  • 7-Bromomethylbenz(a)anthracene (Group B): Moderate systemic activity.

  • 4-Chloro-7-bromomethylbenz(a)anthracene (Group C): Marginal hepatocarcinogenicity.

The 12-methyl derivative’s shorter half-life (≈10% of non-methylated analog) suggests rapid metabolic activation, enhancing distant organ toxicity .

Mechanistic Insights: Metabolic Activation and DNA Adduction

Metabolic Pathways

The bromomethyl group undergoes enzymatic hydrolysis to yield a reactive methylene intermediate, which forms covalent adducts with DNA bases. Primary targets include guanine at the N7 and C8 positions, inducing base-pair mismatches and frameshift mutations .

Mutagenic and Clastogenic Effects

  • In vitro: Positive in Ames test with TA100 strain (S9 activation).

  • In vivo: Chromosomal aberrations observed in bone marrow micronucleus assays.

Research Applications and Regulatory Status

Experimental Use

  • Oncology Research: Tumor induction in murine models for chemoprevention studies.

  • DNA Adduct Analysis: Marker for PAH exposure and metabolic activation studies.

Regulatory Overview

  • EPA: Listed under Toxic Substances Control Act (TSCA).

  • OSHA: Permissible Exposure Limit (PEL) of 0.2 mg/m³ (coal tar pitch volatiles) .

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